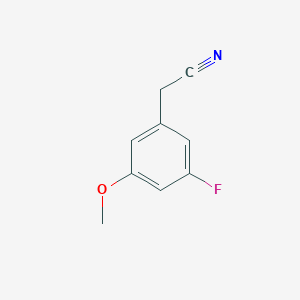

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-fluoro-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYCYRCMXIAREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650441 | |

| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-31-3 | |

| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS No. 914637-31-3)

This guide provides a comprehensive technical overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the creation of novel therapeutics, particularly as an intermediate for G-protein coupled receptor (GPCR) modulators.

Introduction: A Strategically Substituted Phenylacetonitrile

This compound, registered under CAS number 914637-31-3, is a substituted phenylacetonitrile derivative. Its chemical structure, featuring a fluoro and a methoxy group on the phenyl ring, is of significant interest in drug design. The strategic placement of these functional groups allows for the fine-tuning of molecular properties crucial for pharmacological activity.

The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, influencing its binding affinity to biological targets and metabolic stability. The methoxy group, an electron-donating substituent, can also impact these properties, often enhancing solubility and influencing ligand-receptor interactions. This unique combination of substituents makes this compound a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 914637-31-3 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Synonyms | 3-Fluoro-5-methoxybenzyl cyanide | [1] |

Note: Experimental data for properties such as boiling point, melting point, and solubility are not consistently reported across public sources. Researchers should refer to supplier-specific documentation or perform their own characterization.

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

-

Preparation of the Starting Material: The synthesis would commence with a suitable 3-fluoro-5-methoxybenzyl halide (e.g., bromide or chloride). This precursor can be synthesized from 3-fluoro-5-methoxybenzyl alcohol via treatment with a halogenating agent.

-

Cyanation Reaction:

-

In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium cyanide (NaCN) and a suitable polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO).

-

The 3-fluoro-5-methoxybenzyl halide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred suspension of sodium cyanide.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification of the crude this compound can be achieved by vacuum distillation or column chromatography on silica gel.

-

Mechanistic Rationale and Self-Validating System

The core of this synthesis is an SN2 reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon of the 3-fluoro-5-methoxybenzyl halide and displacing the halide leaving group. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the nucleophile relatively "bare," thereby increasing its reactivity.

This protocol incorporates self-validating checkpoints. The progress of the reaction can be unequivocally monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The presence of the characteristic nitrile stretch in the infrared (IR) spectrum would provide further confirmation.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Patent literature indicates its use in the development of modulators for G-protein coupled receptors (GPCRs).[2][3][4] GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes, making them a major target class for drug discovery.

The nitrile group in this compound can be readily transformed into other functional groups, such as carboxylic acids, amines, or amides, which are common moieties in drug molecules. This chemical versatility allows for the incorporation of the 3-fluoro-5-methoxyphenyl scaffold into a diverse range of molecular architectures.

Caption: Role as an intermediate in drug discovery.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthetic route to this compound is based on well-established and reliable chemical transformations, and its versatility allows for its incorporation into a wide range of complex molecular scaffolds. As research into GPCR modulators and other therapeutic areas continues to expand, the importance of such well-designed building blocks is likely to grow.

References

-

ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Available at: [Link]

- Google Patents. KR20240007251A - Modulator of G-protein coupled receptors.

- Google Patents. US20230151074A1 - Modulators of g-protein coupled receptors.

- Google Patents. WO2022241287A2 - Modulators of g-protein coupled receptors.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20230151074A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]

- 3. KR20240007251A - Modulator of G-protein coupled receptors - Google Patents [patents.google.com]

- 4. WO2022241287A2 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]

2-(3-Fluoro-5-methoxyphenyl)acetonitrile chemical properties

An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Introduction

This compound, also known as 3-fluoro-5-methoxybenzyl cyanide, is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group at the meta positions, imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for researchers and professionals in drug development and chemical synthesis. The presence of fluorine is particularly significant, as organofluorine compounds are increasingly prevalent in pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability, binding affinity, and lipophilicity.[1]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its physical nature.

Synonyms: 3-Fluoro-5-methoxybenzyl cyanide, 3-(Cyanomethyl)-5-fluoroanisole.[2] CAS Number: 914637-31-3[2] Molecular Formula: C₉H₈FNO[2] Molecular Weight: 165.16 g/mol [2][3]

Physicochemical Data

The physical properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Boiling Point | 249 °C | [ChemWhat][2] |

| Density | 1.148 g/cm³ | [ChemWhat][2] |

| Flash Point | 105 °C | [ChemWhat][2] |

| Appearance | Solid (Typical) | [Nanjing Finechem][3] |

| Water Solubility | Low | [Nanjing Finechem][3] |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) | [Nanjing Finechem][3] |

Spectral Data

Spectral analysis is indispensable for structure verification and purity assessment. For this compound, the expected spectral features are:

-

¹H NMR: Signals corresponding to the methoxy group protons (-OCH₃), the benzylic protons (-CH₂CN), and the aromatic protons. The aromatic signals will exhibit splitting patterns influenced by the fluorine atom.

-

¹³C NMR: Resonances for the nitrile carbon (CN), the benzylic carbon (CH₂), the methoxy carbon (OCH₃), and the distinct aromatic carbons, with C-F coupling constants evident for the fluorinated ring.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile C≡N stretch (typically around 2240-2260 cm⁻¹), C-O stretching for the methoxy group, and C-F stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight (165.16).

Synthesis and Manufacturing

The synthesis of this compound typically proceeds from the corresponding benzyl halide, which itself is derived from 3-fluoro-5-methoxybenzaldehyde. This multi-step approach is a common strategy for preparing substituted benzyl cyanides.

Proposed Synthetic Pathway

A logical and field-proven pathway involves two main stages: the reduction of a benzaldehyde to a benzyl alcohol followed by conversion to the nitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Cyanation of Benzyl Chloride

This protocol is adapted from a general method for preparing phenylacetonitriles from benzyl halides, a robust and widely used transformation.[4]

Objective: To synthesize this compound from 3-fluoro-5-methoxybenzyl chloride.

Materials:

-

3-Fluoro-5-methoxybenzyl chloride

-

Sodium cyanide (NaCN), finely powdered

-

Anhydrous acetone

-

Sodium iodide (NaI, catalytic amount)

-

Benzene or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the 3-fluoro-5-methoxybenzyl chloride, 1.5 molar equivalents of sodium cyanide, a catalytic amount of sodium iodide, and anhydrous acetone. The use of anhydrous acetone is critical to prevent hydrolysis of the benzyl chloride to the corresponding alcohol.[4]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typically, the reaction is complete within 16-20 hours.[4]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (NaCl and excess NaCN). Wash the solid residue with a small amount of acetone.

-

Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting crude oil in benzene (or an alternative solvent like ethyl acetate) and wash with several portions of hot water to remove any remaining cyanide salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product can often be used directly for subsequent steps or purified further by vacuum distillation.[4]

Self-Validation: The success of the synthesis can be validated at each stage. The identity and purity of the final product should be confirmed using the spectral methods outlined in Section 1.2 (NMR, IR, MS). The disappearance of the starting benzyl chloride and the appearance of the product spot on a TLC plate provide real-time validation of the reaction's progress.

Chemical Reactivity

The reactivity of this compound is governed by its three key structural components: the nitrile group, the active methylene bridge, and the substituted aromatic ring.

Caption: Key reactive sites of this compound.

Reactions at the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(3-fluoro-5-methoxyphenyl)acetic acid, a valuable carboxylic acid derivative.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-fluoro-5-methoxyphenyl)ethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions at the Methylene Bridge

The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic due to the electron-withdrawing nature of both the nitrile and the aromatic ring. This allows for deprotonation with a suitable base (e.g., sodium hydride, LDA) to form a carbanion, which can then act as a nucleophile in various reactions, such as alkylation or acylation.

Reactions on the Aromatic Ring

Electrophilic aromatic substitution is directed by the existing substituents. The methoxy group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but also ortho-, para-directing group. In this 1,3,5-substitution pattern, the positions ortho to the methoxy group (C4 and C6) and ortho to the fluorine (C2 and C4) are the most activated sites for electrophilic attack. The C4 position is doubly activated, making it the most likely site for substitution reactions like nitration or halogenation.

Applications in Research and Development

Substituted phenylacetonitriles are prominent scaffolds in medicinal chemistry. The 3-fluoro-5-methoxy substitution pattern is particularly interesting for modulating drug properties.

-

Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydrogen atom or a hydroxyl group, enhancing metabolic stability by blocking sites of oxidative metabolism.

-

Lipophilicity and Permeability: The combination of a lipophilic fluorine and a more hydrophilic methoxy group allows for fine-tuning of the overall molecule's logP value, which is crucial for membrane permeability and oral bioavailability.

-

Intermediate for Complex Molecules: This compound is a key intermediate for synthesizing more complex molecules, including potential kinase inhibitors, GPCR modulators, and other therapeutic agents where the substituted phenyl ring is a critical pharmacophore. For example, related structures like (2-methoxyphenyl)acetonitrile have been used to synthesize agents with antibiotic activity.[5][6]

Safety and Handling

Proper handling of this compound is essential due to the potential hazards associated with nitriles and aromatic compounds.

Hazard Identification:

-

Toxicity: Phenylacetonitrile derivatives are generally classified as toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Ingestion or exposure can lead to irritation.[7]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[7]

-

Hazardous Decomposition: Upon combustion, it may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[7]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8][10]

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the material to enter sewers or waterways.[8]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its distinct electronic properties, stemming from the fluoro and methoxy substituents, provide a versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling protocols is paramount for harnessing its full potential in research and development endeavors.

References

-

ChemWhat. 3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. Available at: [Link][2]

-

Methylamine Supplier. (2-Fluoro-5-Methoxyphenyl)Acetonitrile. Available at: [Link][3]

-

Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. Available at: [Link][8]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link][4]

-

NIST. (2-Methoxyphenyl)acetonitrile - NIST Chemistry WebBook. Available at: [Link][6]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Fluoro-5-Methoxyphenylacetonitrile | Properties, Synthesis, Uses, Safety & Supplier China [nj-finechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. atul.co.in [atul.co.in]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this valuable synthetic intermediate. The strategic incorporation of fluorine and a meta-methoxy group on the phenylacetonitrile scaffold makes this molecule a significant building block in modern medicinal chemistry. Our exploration will delve into the causality behind synthetic choices, robust analytical protocols for its characterization, and its emerging role in the development of novel therapeutics. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Introduction: The Strategic Importance of this compound

This compound, a substituted phenylacetonitrile derivative, has emerged as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates[1]. The methoxy group, also a common feature in bioactive molecules, further modulates the electronic and steric properties of the aromatic ring.

Recent patent literature has highlighted the use of this compound in the synthesis of modulators for G-protein coupled receptors (GPCRs), specifically the glucagon-like peptide-1 receptor (GLP-1R) and/or the gastric inhibitory polypeptide receptor (GIPR)[2][3]. These receptors are critical targets in the treatment of type 2 diabetes and obesity, making this acetonitrile derivative a valuable starting material for the development of novel therapeutics in this area[4][5][6][7][8]. This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this important chemical entity.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | |

| Molecular Weight | 165.16 g/mol | |

| CAS Number | 914637-31-3 | |

| Appearance | White to off-white solid | Typical for similar compounds |

| Boiling Point | 249 °C | |

| Density | 1.148 g/cm³ | |

| Flash Point | 105 °C |

Structural Diagram:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde (Starting Material)

While commercially available, understanding the synthesis of the starting aldehyde provides a more complete picture. A common route involves the formylation of 3-fluoro-5-methoxyanisole. For the purpose of this guide, we will assume the starting aldehyde is commercially sourced.

Step 2: Reduction to 3-Fluoro-5-methoxybenzyl alcohol

Protocol:

-

Reaction Setup: To a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Causality: The use of sodium borohydride in methanol is a mild and selective method for the reduction of aldehydes to primary alcohols, minimizing side reactions.

Step 3: Bromination to 3-Fluoro-5-methoxybenzyl bromide

Protocol:

-

Reaction Setup: Dissolve 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up: Carefully pour the reaction mixture onto ice-water and separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-fluoro-5-methoxybenzyl bromide.

Causality: PBr₃ is an effective reagent for converting primary alcohols to the corresponding bromides with minimal rearrangement. The aqueous work-up neutralizes any remaining acidic byproducts.

Step 4: Cyanation to this compound

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).

-

Cyanide Addition: Add sodium cyanide (NaCN, 1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the benzyl bromide by TLC.

-

Work-up: After cooling to room temperature, remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The use of a polar aprotic solvent mixture facilitates the dissolution of both the organic substrate and the inorganic cyanide salt. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine and methoxy substituents. The methylene protons adjacent to the nitrile group will appear as a singlet.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A sharp, strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration.[2][3][9][10]

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-O stretching of the methoxy group will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 165. The fragmentation pattern can also provide structural information, with common fragments arising from the loss of the cyano group or cleavage of the benzyl moiety.[11][12][13][14][15][16]

Applications in Drug Discovery and Medicinal Chemistry

As previously mentioned, this compound is a valuable building block for the synthesis of GLP-1R and GIPR modulators.[2][3] These receptors are central to glucose homeostasis and appetite regulation, making them prime targets for anti-diabetic and anti-obesity drugs.[4][5][6][7][8] The phenylacetonitrile moiety can be elaborated through various chemical transformations to construct more complex heterocyclic systems that are often found in potent receptor modulators. The presence of the fluoro and methoxy groups on the aromatic ring allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its application in drug discovery. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and utilize this important molecule. The self-validating nature of the described methods ensures a high degree of reproducibility. As the quest for novel therapeutics continues, the strategic use of well-characterized and readily accessible building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

- Modulators of g-protein coupled receptors. WO2022241287A2.

- Modulator of G-protein coupled receptors. KR20240007251A.

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

-

IR spectrum: Nitriles. Química Organica.org. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

-

-

Organic Syntheses. [Link]

-

-

Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. [Link]

-

Benzyl cyanides. MassBank. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. [Link]

-

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. PubChem. [Link]

-

3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [www.rhodium.ws]. [Link]

-

Mass chart Fragmentation. Slideshare. [Link]

-

(2-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). Human Metabolome Database. [Link]

-

(2-Fluoro-5-Methoxyphenyl)Acetonitrile. Methylamine Supplier. [Link]

-

(3-Methoxyphenyl)acetonitrile. PubChem. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

-

Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification. PubMed Central. [Link]

-

ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]

-

Phenylacetonitrile. PubChem. [Link]

-

Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. PubMed Central. [Link]

-

2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. American Elements. [Link]

-

Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site. PubMed. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). PubMed. [Link]

-

Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM). PubMed Central. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Discovery of Non-Peptide GLP-1 Positive Allosteric Modulators from Natural Products: Virtual Screening, Molecular Dynamics, ADMET Profiling, Repurposing, and Chemical Scaffolds Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR spectrum: Nitriles [quimicaorganica.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

- 13. whitman.edu [whitman.edu]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Mass chart Fragmentation | PDF [slideshare.net]

- 16. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

An In-depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust resource for researchers actively engaged in the synthesis and application of novel chemical entities.

Molecular and Physicochemical Properties

This compound, with the CAS Number 914637-31-3, is a key organic intermediate.[1] Its molecular structure incorporates a phenyl ring substituted with a fluoro group at the 3-position and a methoxy group at the 5-position, with an acetonitrile moiety attached to the ring. This unique combination of functional groups imparts specific physicochemical properties that are highly relevant to its application in drug discovery and materials science.

The molecular formula of this compound is C₉H₈FNO, and its molecular weight is 165.16 g/mol .[1] The presence of the fluorine atom and the methoxy group significantly influences the electronic and steric properties of the molecule, affecting its reactivity, solubility, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 914637-31-3 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Boiling Point | 249 °C | [1] |

| Density | 1.148 g/cm³ | [1] |

| Flash Point | 105 °C | [1] |

Synthesis of this compound

The synthesis of substituted phenylacetonitriles can be achieved through various established methodologies. A common and effective approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This section outlines a plausible and detailed multi-step synthesis of this compound, starting from commercially available precursors.

Synthetic Strategy

The proposed synthetic route commences with the preparation of the key intermediate, 3-fluoro-5-methoxybenzaldehyde. This aldehyde is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the benzyl chloride. Finally, a nucleophilic substitution reaction with sodium cyanide yields the target molecule.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde

This step involves a nucleophilic aromatic substitution reaction on a difluorinated starting material.

-

Materials: 3,5-Difluorobenzaldehyde, Sodium methoxide, Methanol, Dichloromethane, Water, Magnesium sulfate.

-

Procedure:

-

Dissolve 3,5-difluorobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 3-fluoro-5-methoxybenzaldehyde, which can be purified by column chromatography.

-

Step 2: Synthesis of (3-Fluoro-5-methoxyphenyl)methanol

The aldehyde is reduced to the corresponding alcohol.

-

Materials: 3-Fluoro-5-methoxybenzaldehyde, Sodium borohydride, Methanol, Water, Ethyl acetate, Magnesium sulfate.

-

Procedure:

-

Dissolve 3-fluoro-5-methoxybenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain (3-fluoro-5-methoxyphenyl)methanol.

-

Step 3: Synthesis of 1-(Chloromethyl)-3-fluoro-5-methoxybenzene

The benzyl alcohol is converted to the more reactive benzyl chloride.

-

Materials: (3-Fluoro-5-methoxyphenyl)methanol, Thionyl chloride, Dichloromethane, Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve (3-fluoro-5-methoxyphenyl)methanol in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(chloromethyl)-3-fluoro-5-methoxybenzene.

-

Step 4: Synthesis of this compound

The final step involves the introduction of the nitrile group.

-

Materials: 1-(Chloromethyl)-3-fluoro-5-methoxybenzene, Sodium cyanide, Dimethyl sulfoxide (DMSO), Water, Ethyl acetate.

-

Procedure:

-

Dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Slowly add a solution of 1-(chloromethyl)-3-fluoro-5-methoxybenzene in DMSO to the cyanide solution.

-

Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[5]

-

Analytical Characterization

Due to the limited availability of experimental data for this specific isomer, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methoxy protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methoxy substituents. The methylene protons will appear as a singlet, and the methoxy protons will also be a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles. The aromatic carbons will show signals with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of the nitrile group.[7][8]

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group should be observed in the range of 1000-1300 cm⁻¹.[9]

-

C-F Stretch: An absorption band for the C-F bond is expected in the fingerprint region, typically around 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.16 g/mol ). The fragmentation pattern will likely involve the loss of the cyanide radical (·CN) and cleavage of the benzyl-cyanide bond to form a stable benzyl cation.[10][11]

Safety and Handling

Substituted phenylacetonitriles, as a class of compounds, require careful handling due to their potential toxicity.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Toxicity: Benzyl cyanides can be toxic if inhaled, ingested, or absorbed through the skin.[10][12][13] The toxicity is often associated with the in vivo release of cyanide.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The incorporation of fluorine and a methoxy group can significantly impact the pharmacological properties of a molecule.

-

Fluorine in Medicinal Chemistry: The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate.[14][15][16][17]

-

Methoxy Group: The methoxy group can influence solubility, lipophilicity, and metabolic pathways.

-

Nitrile Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor and can be transformed into other functional groups such as amines, carboxylic acids, and amides.[3]

Substituted phenylacetonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals, including cardiovascular drugs and central nervous system agents.[1][8][18] The specific substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics.

Caption: Potential application areas for this compound.

Conclusion

This compound is a valuable chemical entity with significant potential for application in research and development, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted analytical characterization data, essential safety information, and a discussion of its potential applications. The strategic combination of fluoro, methoxy, and acetonitrile functionalities on a phenyl ring offers a versatile platform for the design and synthesis of novel molecules with tailored properties. As research in medicinal chemistry continues to advance, the demand for such uniquely substituted building blocks is expected to grow, underscoring the importance of a thorough understanding of their synthesis and characteristics.

References

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. Available at: [Link]

-

3-Fluoro-5-methoxyphenylacetonitrile CAS#: 914637-31-3. ChemWhat. Available at: [Link]

-

Spectroscopy of Ethers. Fiveable. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

BENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Benzyl cyanide. Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

IR spectrum: Nitriles. Química Orgánica. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Toxicity of benzyl cyanide in the rat. PubMed. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

-

Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. ACS Publications. Available at: [Link]

-

Mass chart Fragmentation. Slideshare. Available at: [Link]

-

can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Filo. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. Available at: [Link]

-

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Available at: [Link]

-

Convert the followingBenzyl alcohol to benzyl chloride. Filo. Available at: [Link]

-

3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available at: [Link]

-

A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds. Google Patents.

-

3-Fluoro-5-Methoxybenzyl Alcohol. MySkinRecipes. Available at: [Link]

- Synthesis method of m-methoxy benzyl alcohol. Google Patents.

- Preparation method of 3-methoxybenzyl chloride. Google Patents.

- Process for the preparation of hydroxybenzaldehydes. Google Patents.

-

How is the following conversion carried out? Benzyl chloride ⟶ Benzyl alcohol. Shaalaa.com. Available at: [Link]

-

Benzyl Cyanide. Organic Syntheses. Available at: [Link]

-

Development of a new method for the conversion of alcohols into chlorides. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health. Available at: [Link]

-

(3-Methoxyphenyl)acetonitrile. PubChem. Available at: [Link]

- Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... ResearchGate. Available at: [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

-

The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives. Allen. Available at: [Link]

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. ResearchGate. Available at: [Link]

- Method for preparing substituted phenylacetonitrile compounds. Google Patents.

-

2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile. American Elements. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available at: [Link]

Sources

- 1. CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds - Google Patents [patents.google.com]

- 2. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 3. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR spectrum: Nitriles [quimicaorganica.org]

- 9. fiveable.me [fiveable.me]

- 10. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. CN1276913C - Method for preparing substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Introduction

2-(3-Fluoro-5-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting G-protein coupled receptors.[1][2][3] Its unique substitution pattern, featuring a fluoro and a methoxy group at the meta positions, imparts specific electronic and conformational properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of two primary synthetic strategies, offering detailed experimental protocols and field-proven insights to ensure reproducibility and success in the laboratory.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently approached via two principal routes:

-

Nucleophilic Substitution: This classic and robust method involves the displacement of a leaving group on a benzylic substrate with a cyanide salt. It is a well-established transformation in organic synthesis.

-

Palladium-Catalyzed Cyanation: A more modern approach that allows for the direct introduction of a nitrile group onto the aromatic ring, offering an alternative disconnection and substrate scope.

This guide will explore both pathways in detail, providing a rationale for the selection of starting materials, reagents, and reaction conditions.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway commences with the readily available 3-fluoro-5-methoxybenzaldehyde, which is first converted to the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

Logical Workflow for Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde

The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reagent for this transformation, offering high chemoselectivity and operational simplicity.

Step 2: Conversion to 3-Fluoro-5-methoxybenzyl Halide

The benzylic alcohol is then converted to a more reactive benzyl halide. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this purpose, yielding the corresponding benzyl chloride or bromide. The choice between the chloride and bromide often depends on the desired reactivity in the subsequent step, with the bromide being a better leaving group.

Step 3: Nucleophilic Substitution with Cyanide

The final step is the nucleophilic displacement of the halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The choice of solvent is critical to the success of this reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred to dissolve the cyanide salt and promote the Sₙ2 reaction.

Experimental Protocol: Nucleophilic Substitution Pathway

Materials:

-

3-Fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction: Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour at room temperature. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl alcohol.

-

Halogenation: To the crude 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Carefully quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude 3-fluoro-5-methoxybenzyl chloride.

-

Cyanation: Dissolve the crude 3-fluoro-5-methoxybenzyl chloride (1.0 eq) in DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2: Synthesis via Palladium-Catalyzed Cyanation

This modern approach involves the direct cyanation of an aryl halide, specifically 1-bromo-3-fluoro-5-methoxybenzene, using a palladium catalyst. This method offers a more convergent synthesis and can be advantageous when the corresponding benzyl halide is unstable or difficult to prepare.

Logical Workflow for Palladium-Catalyzed Cyanation

Caption: Workflow for the synthesis of this compound via palladium-catalyzed cyanation.

Mechanistic Considerations

The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-3-fluoro-5-methoxybenzene) to form a Pd(II) intermediate.

-

Transmetalation/Cyanide Exchange: The cyanide source transfers a cyanide group to the palladium center.

-

Reductive Elimination: The desired aryl nitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, and cyanide source is crucial for an efficient reaction. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine ligands can be employed, with bulky, electron-rich ligands often giving the best results. Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source due to its lower toxicity and ability to mitigate catalyst inhibition by free cyanide ions.

Experimental Protocol: Palladium-Catalyzed Cyanation Pathway

Materials:

-

1-Bromo-3-fluoro-5-methoxybenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc cyanide (Zn(CN)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble solids.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

| Parameter | Nucleophilic Substitution Pathway | Palladium-Catalyzed Cyanation Pathway |

| Starting Material | 3-Fluoro-5-methoxybenzaldehyde | 1-Bromo-3-fluoro-5-methoxybenzene |

| Key Transformation | Sₙ2 displacement | Cross-coupling |

| Typical Yield | 60-80% (over 3 steps) | 70-90% |

| Advantages | Utilizes readily available starting material, well-established chemistry. | More convergent, potentially higher overall yield. |

| Disadvantages | Multi-step process, use of toxic cyanide salts. | Requires more expensive catalyst and ligand, optimization may be needed. |

Conclusion

Both the nucleophilic substitution and palladium-catalyzed cyanation pathways offer viable and effective routes to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. The nucleophilic substitution route is a more traditional and often more cost-effective approach for larger-scale synthesis, while the palladium-catalyzed method provides a more elegant and convergent solution that may be preferable for smaller-scale preparations and for building a diverse library of analogs. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- US20230151074A1 - Modulators of g-protein coupled receptors - Google P

- KR20240007251A - Modulator of G-protein coupled receptors - Google P

- WO2022241287A2 - Modulators of g-protein coupled receptors - Google P

Sources

An In-depth Technical Guide to the Starting Materials for 2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Introduction: The Significance of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its substituted phenylacetonitrile scaffold is a prevalent feature in a multitude of pharmacologically active molecules. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and electronic properties. Consequently, this compound serves as a crucial intermediate in the synthesis of a new generation of therapeutics targeting a wide range of diseases. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the requisite starting materials.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of the starting materials, scalability, and the desired purity of the final product. The most common strategies converge on the late-stage introduction of the nitrile group, typically via the cyanation of a corresponding benzyl halide. Therefore, the core of the synthetic challenge lies in the efficient construction of the 3-fluoro-5-methoxyphenyl moiety.

This guide will explore three primary synthetic strategies, each commencing from a different commercially available or readily accessible starting material:

-

Route A: From 3-Fluoro-5-methoxyaniline via the Sandmeyer Reaction. This classical approach utilizes a diazonium salt intermediate to introduce a functional group that can be further elaborated to the desired acetonitrile.

-

Route B: From 3-Fluoro-5-methoxybenzaldehyde. This versatile route involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

-

Route C: Direct Formylation of a 1-Fluoro-3-methoxybenzene Derivative. This approach focuses on the direct introduction of the aldehyde functionality onto the aromatic ring, which can then be converted to the target acetonitrile as in Route B.

The following sections will delve into the mechanistic underpinnings and practical considerations of each of these synthetic pathways.

Route A: Synthesis via the Sandmeyer Reaction of 3-Fluoro-5-methoxyaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[1][2] This route is particularly advantageous when 3-fluoro-5-methoxyaniline is a readily available and cost-effective starting material.

Workflow for Route A

Caption: Synthetic workflow starting from 3-fluoro-5-methoxybenzaldehyde.

Step-by-Step Methodology and Mechanistic Insights

Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde

The aldehyde is reduced to the corresponding primary alcohol, 3-fluoro-5-methoxybenzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones, its mild reaction conditions, and its ease of handling. [3] Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup (typically with water or a dilute acid) to yield the benzyl alcohol.

Step 2: Conversion of the Benzyl Alcohol to a Benzyl Halide

The hydroxyl group of the benzyl alcohol is a poor leaving group and must be converted to a better one to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol to a benzyl bromide or chloride.

-

For Benzyl Bromide: Phosphorus tribromide (PBr₃) is an effective reagent for this conversion. [4][5]The reaction proceeds with inversion of configuration if the benzylic carbon is chiral.

-

For Benzyl Chloride: Thionyl chloride (SOCl₂) is a common choice for the preparation of benzyl chlorides from benzyl alcohols. [6][7][8] Mechanism (with PBr₃): The oxygen of the alcohol acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction to form the benzyl bromide. [9] Step 3: Cyanation of the Benzyl Halide

The final step is a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield this compound. [10][11] Mechanism: The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the halide ion in a classic SN2 reaction.

Route C: Synthesis via Direct Formylation

This route focuses on the synthesis of the key intermediate, 3-fluoro-5-methoxybenzaldehyde, through the direct introduction of a formyl group onto a suitable aromatic precursor, such as 1-fluoro-3-methoxybenzene. The Vilsmeier-Haack and Duff reactions are two classical methods for achieving this transformation. [12][13][14]

Workflow for Route C

Caption: Synthetic workflow involving a direct formylation step.

Step-by-Step Methodology and Mechanistic Insights

Step 1: Formylation of 1-Fluoro-3-methoxybenzene

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [13][14][15]This method is suitable for electron-rich aromatic compounds.

-

Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, often with a phenol as the substrate. [12][16]Therefore, 3-fluoro-5-methoxyphenol would be the required starting material for this specific transformation.

Mechanism (Vilsmeier-Haack): DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich aromatic ring of 1-fluoro-3-methoxybenzene then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. The formylation is directed by the activating methoxy group.

Subsequent Steps: Once 3-fluoro-5-methoxybenzaldehyde is synthesized, it can be converted to the target acetonitrile by following the steps outlined in Route B.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Sandmeyer) | Route B (From Aldehyde) | Route C (Formylation) |

| Starting Material | 3-Fluoro-5-methoxyaniline | 3-Fluoro-5-methoxybenzaldehyde | 1-Fluoro-3-methoxybenzene or 3-Fluoro-5-methoxyphenol |

| Number of Steps | 2-3 (depending on the target) | 3 | 4 |

| Key Reactions | Diazotization, Sandmeyer | Reduction, Halogenation, Cyanation | Formylation, Reduction, Halogenation, Cyanation |

| Advantages | Utilizes a common starting material (aniline). | Most direct and often highest yielding route. | Allows for the construction of the key aldehyde intermediate from simpler precursors. |

| Disadvantages | Use of potentially unstable diazonium salts. Handling of copper cyanide. | Dependent on the commercial availability of the starting aldehyde. | Formylation reactions can sometimes suffer from low yields and regioselectivity issues. |

| Scalability | Can be challenging due to the nature of diazonium salts. | Generally good scalability. | Can be scalable, but optimization of the formylation step may be required. |

Experimental Protocols

Protocol for Route B: Synthesis of this compound from 3-Fluoro-5-methoxybenzaldehyde

Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde to 3-Fluoro-5-methoxybenzyl alcohol

-

To a stirred solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-fluoro-5-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Step 2: Conversion of 3-Fluoro-5-methoxybenzyl alcohol to 3-Fluoro-5-methoxybenzyl bromide

-

To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice-water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-fluoro-5-methoxybenzyl bromide.

Step 3: Cyanation of 3-Fluoro-5-methoxybenzyl bromide

-

To a solution of 3-fluoro-5-methoxybenzyl bromide (1.0 eq) in a mixture of acetone and water, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the optimal pathway is a strategic decision that depends on various factors, including the cost and availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The route starting from 3-fluoro-5-methoxybenzaldehyde is often the most direct and efficient. However, the ability to synthesize this key aldehyde intermediate from more fundamental precursors, such as 3-fluoro-5-methoxyaniline or 1-fluoro-3-methoxybenzene, provides valuable flexibility in the overall synthetic strategy. This guide has provided a detailed overview of these approaches, equipping researchers and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.

References

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 7. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to 2-(3-Fluoro-5-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the diverse array of fluorinated building blocks, 2-(3-Fluoro-5-methoxyphenyl)acetonitrile stands out as a versatile intermediate, offering a unique combination of functionalities for the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive technical overview of its synthesis, structural elucidation, and its emerging role in the development of novel therapeutics.

IUPAC Name: this compound[4] Synonyms: 3-Fluoro-5-methoxyphenylacetonitrile, 3-Fluoro-5-Methoxybenzyl cyanide, 3-(Cyanomethyl)-5-fluoroanisole[4] CAS Number: 914637-31-3[4]

Synthesis of this compound: A Methodical Approach

The synthesis of this compound is typically achieved through a two-step process commencing from the corresponding benzyl alcohol. This method, adapted from established procedures for similar methoxyphenylacetonitriles, is reliable and scalable.[5]

Part 1: Chlorination of 3-Fluoro-5-methoxybenzyl Alcohol

The initial step involves the conversion of 3-Fluoro-5-methoxybenzyl alcohol to its corresponding benzyl chloride. This is a crucial activation step, rendering the benzylic carbon susceptible to nucleophilic attack.

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Charge the flask with 3-Fluoro-5-methoxybenzyl alcohol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred alcohol. An excess of thionyl chloride is typically used to drive the reaction to completion.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-methoxybenzyl chloride. This intermediate is often used in the next step without further purification due to its potential instability.

Causality Behind Experimental Choices:

-

The use of thionyl chloride is a standard and efficient method for converting primary alcohols to their corresponding chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, thus driving the equilibrium towards the product.

-

The reaction is performed at low temperatures initially to control the exothermic nature of the reaction between the alcohol and thionyl chloride.

Part 2: Cyanation of 3-Fluoro-5-methoxybenzyl Chloride

The final step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the target nitrile.

Experimental Protocol:

-